2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Beschreibung

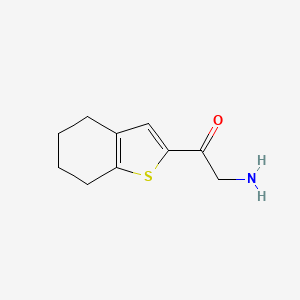

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H13NOS |

|---|---|

Molekulargewicht |

195.28 g/mol |

IUPAC-Name |

2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone |

InChI |

InChI=1S/C10H13NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h5H,1-4,6,11H2 |

InChI-Schlüssel |

OXLILJCYRIUKCN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one typically involves the following steps:

-

Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized via cyclization reactions involving thiophenes and appropriate substituents. One common method is the Pummerer rearrangement, which involves the oxidation of a thioether to a sulfoxide, followed by cyclization.

-

Introduction of the Amino Group: : The amino group can be introduced through nucleophilic substitution reactions. For example, the reaction of a benzothiophene derivative with ammonia or an amine under suitable conditions can yield the desired amino compound.

-

Ketone Formation: : The ketone group can be introduced via oxidation reactions. For instance, the oxidation of a secondary alcohol using reagents like pyridinium chlorochromate (PCC) or Jones reagent can yield the ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

-

Oxidation: : Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Aminogruppe oder am Benzothiophenring. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

-

Reduktion: : Reduktionsreaktionen können auf die Ketongruppe abzielen und sie in einen Alkohol umwandeln. Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

-

Substitution: : Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, wodurch die Einführung verschiedener Substituenten ermöglicht wird. Halogenierung und Alkylierung sind gängige Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, PCC.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Alkylhalogenide, Acylchloride und andere Elektrophile.

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von sekundären Alkoholen.

Substitution: Bildung von N-substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Research indicates that derivatives of 2-amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one exhibit notable anti-tubercular properties. In vitro assays have demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis with varying degrees of potency. The mechanism appears to involve interaction with specific targets within the bacterial metabolism, making it a candidate for further drug development aimed at tuberculosis treatment .

Anti-Cancer Potential

Compounds related to this compound have shown promise in anti-cancer studies. Preliminary findings suggest that these compounds may disrupt cancer cell proliferation through mechanisms that remain under investigation. The structural features of the compound may facilitate interactions with proteins involved in cell cycle regulation .

Other Pharmacological Effects

In addition to its anti-tubercular and anti-cancer activities, there is growing interest in the compound's potential as an anti-inflammatory agent and its ability to modulate other biological pathways. The presence of both hydrophobic and polar regions in its structure suggests versatility in binding to various biological targets .

Synthetic Methodologies

The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Some common synthetic routes include:

- Starting Materials : Utilizing commercially available precursors that contain the benzothiophene moiety.

- Reactions : Key reactions include nucleophilic substitutions and condensation reactions to form the final product.

- Purification : Techniques such as recrystallization or chromatographic methods are employed to isolate pure compounds for biological testing.

Case Study 1: Anti-Tubercular Activity Assessment

A study conducted on various derivatives of this compound revealed that certain modifications enhanced their efficacy against Mycobacterium tuberculosis. These findings highlight the importance of structural optimization in drug design .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that specific derivatives of this compound could significantly reduce the proliferation of cancer cell lines. The results suggest that further exploration into structure-activity relationships could lead to the development of effective anti-cancer agents .

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzothiophene core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

The table below highlights key structural and functional differences between 2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one and selected analogues:

Key Differences and Implications

Core Structure :

- The target compound features a tetrahydrobenzothiophene scaffold, which confers conformational rigidity due to the puckered cyclohexene ring . In contrast, bk-2C-B and Compound 247 possess planar aromatic rings (bromo-dimethoxyphenyl and dimethoxyphenyl), enhancing π-electron density and altering receptor-binding profiles .

Pharmacological Activity: The tetrahydrobenzothiophene derivative modulates adenosine receptors, while bk-2C-B exhibits stimulant effects via serotonin receptor interactions . Compound 247 serves as a synthetic intermediate, lacking direct pharmacological activity but enabling access to kinase inhibitors .

Synthetic Routes :

- The target compound is synthesized via coupling reactions using benzoic acid and carbodiimide reagents, followed by chromatographic purification .

- bk-2C-B is prepared via reductive amination or condensation of bromo-dimethoxyphenyl precursors, reflecting divergent strategies for introducing aromatic substituents .

Physicochemical Properties :

- The tetrahydrobenzothiophene core likely reduces solubility compared to phenyl-based analogues due to increased hydrophobicity. Methoxy groups in Compound 247 and bk-2C-B enhance solubility via polar interactions .

Biologische Aktivität

2-Amino-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : 2-amino-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ethan-1-one

- Molecular Formula : C₁₀H₁₃NOS

- Molecular Weight : 195.28 g/mol

- CAS Number : 735253-99-3

The biological activity of this compound has been linked to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Similar compounds have shown promising inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, related compounds demonstrated IC₅₀ values as low as 0.025 µM against AChE .

- Antioxidant Properties : The compound exhibits antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. In vitro studies suggest that it can scavenge free radicals effectively.

- Blood-Brain Barrier Permeability : Preliminary studies indicate that the compound has favorable properties for crossing the blood-brain barrier (BBB), making it a candidate for neuroprotective therapies .

Case Studies and Experimental Data

Recent research has focused on synthesizing and evaluating derivatives of the compound to enhance its biological profile:

| Study | Compound Tested | AChE Inhibition IC₅₀ (µM) | Antioxidant Activity | BBB Permeability |

|---|---|---|---|---|

| 3i | 0.027 | High | Yes | |

| 3j | 0.025 | High | Yes |

These findings underscore the potential of this class of compounds in treating Alzheimer's disease and other neurodegenerative disorders.

Safety Profile

The safety profile of this compound is critical for its therapeutic application. Toxicity studies have indicated non-cytotoxic effects at concentrations up to 159.68 µM against NIH/3T3 cells . However, further studies are necessary to fully characterize its safety and efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.